1-Benzyl-6-methoxy-1H-indol-5-ol
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Overview
Description
1-Benzyl-6-methoxy-1H-indol-5-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
The synthesis of 1-Benzyl-6-methoxy-1H-indol-5-ol typically involves several steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed for this transformation . Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Benzyl-6-methoxy-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the indole to its corresponding indoline derivative.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted indoles and indolines.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Benzyl-6-methoxy-1H-indol-5-ol exerts its effects is still under investigation. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory and microbial pathways . The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its full therapeutic potential.
Comparison with Similar Compounds
1-Benzyl-6-methoxy-1H-indol-5-ol can be compared with other indole derivatives, such as:
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid: Known for its use in pharmaceuticals.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral properties.
Indole-3-acetic acid: A plant hormone with significant biological activity.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
1-benzyl-6-methoxyindol-5-ol |
InChI |
InChI=1S/C16H15NO2/c1-19-16-10-14-13(9-15(16)18)7-8-17(14)11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 |
InChI Key |
HVRFVXAAINEBFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C2=C1)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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